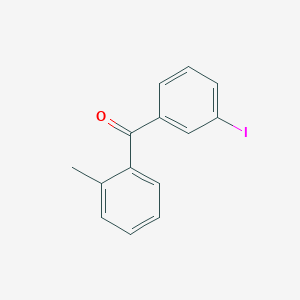

3-Iodo-2'-methylbenzophenone

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(3-iodophenyl)-(2-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IO/c1-10-5-2-3-8-13(10)14(16)11-6-4-7-12(15)9-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FALNVZAMANZEPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CC(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501279285 | |

| Record name | (3-Iodophenyl)(2-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501279285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951887-18-6 | |

| Record name | (3-Iodophenyl)(2-methylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951887-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Iodophenyl)(2-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501279285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Aryl Ketone Scaffolds in Contemporary Synthetic Methodologies

Aryl ketones, with the benzophenone (B1666685) parent structure being the simplest diaromatic ketone, are fundamental building blocks in organic chemistry. wikipedia.org Their prevalence stems from the dual reactivity of the carbonyl group and the two flanking aromatic rings. This scaffold is integral to the synthesis of numerous organic molecules, including natural products, pharmaceuticals, and materials for organic light-emitting diodes (OLEDs). nih.govresearchgate.netnih.gov The benzophenone core can be found in pharmacologically active compounds and is a common photosensitizer in photochemistry, capable of absorbing light energy to initiate chemical reactions. wikipedia.orgunipd.it The development of transition metal-catalyzed cross-coupling reactions has further amplified the utility of aryl ketones, enabling the efficient formation of new carbon-carbon and carbon-heteroatom bonds, which is a central theme in modern medicinal and materials chemistry. acs.orgnih.gov

Overview of Halogenated Benzophenone Derivatives in Organic Synthesis Research

The introduction of a halogen atom onto the benzophenone (B1666685) framework dramatically enhances its synthetic value, transforming it into a versatile intermediate for cross-coupling reactions. acs.org Halogenated benzophenones, particularly iodo- and bromo-derivatives, are key substrates in palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings. mdpi.comnih.gov The carbon-iodine bond, in particular, is highly reactive towards oxidative addition to palladium(0) catalysts, a critical step in these catalytic cycles. rsc.org This reactivity allows for the precise and modular construction of complex molecular structures. For instance, halogenated benzophenones have been used in the synthesis of advanced materials like 9,10-diphenylanthracene (B110198) (DPA) derivatives for OLEDs and in the preparation of intricate heterocyclic systems. nih.govust.hk Research has shown that the position and nature of the halogen can influence enantioselectivity in reactions like borohydride (B1222165) reductions, highlighting the subtle yet powerful role these substituents play. acs.org

Specific Research Focus on 3 Iodo 2 Methylbenzophenone Within Modern Organic Chemistry

Established and Modern Approaches to Substituted Benzophenones

The construction of the diaryl ketone core is a foundational step in the synthesis of this compound. Over the years, several methods have been developed, ranging from classic electrophilic aromatic substitution reactions to more contemporary metal-catalyzed couplings.

Friedel-Crafts Acylation Methodologies for Diaryl Ketone Construction

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a primary method for synthesizing benzophenones. wikipedia.orgvedantu.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). iitk.ac.inmasterorganicchemistry.com The reaction proceeds through the formation of an acylium ion, which then attacks the aromatic ring. vedantu.comiitk.ac.in

For the synthesis of a substituted benzophenone (B1666685) like this compound, the Friedel-Crafts acylation can be approached in two ways: acylating toluene with 3-iodobenzoyl chloride or acylating iodobenzene (B50100) with 2-methylbenzoyl chloride. The choice of reactants is critical due to the directing effects of the substituents on the aromatic rings. The methyl group on toluene is an ortho-, para-director, while the iodo group on iodobenzene is also an ortho-, para-director. Therefore, careful control of reaction conditions is necessary to achieve the desired regioselectivity.

A significant drawback of the Friedel-Crafts acylation is the need for stoichiometric amounts of the Lewis acid catalyst because the product ketone, a Lewis base, forms a complex with the catalyst. wikipedia.org This can lead to large amounts of waste and difficulties in product purification. To address this, milder catalysts and solvent-free conditions have been explored. researchgate.net For instance, solid acids have been investigated as catalysts for the synthesis of diaryl ketones via Friedel-Crafts acylation. sioc-journal.cn

Metal-Catalyzed Carbonylative Reactions in Benzophenone Synthesis

Modern synthetic chemistry has seen the rise of metal-catalyzed reactions, which often offer milder conditions and greater functional group tolerance compared to classical methods. liv.ac.uk Palladium-catalyzed carbonylative coupling reactions have emerged as a powerful tool for the synthesis of diaryl ketones. researchgate.netrsc.org These reactions typically involve the coupling of an aryl halide with an organometallic reagent in the presence of carbon monoxide (CO). liv.ac.uk

One common approach is the palladium-catalyzed carbonylative Suzuki coupling of an aryl halide with an arylboronic acid. rsc.org For the synthesis of this compound, this could involve the reaction of 1-iodo-3-bromobenzene with 2-methylphenylboronic acid or 1-bromo-2-methylbenzene with 3-iodophenylboronic acid, in the presence of a palladium catalyst and a CO source. The use of CO surrogates, which release CO in situ, has also been developed to avoid the handling of toxic carbon monoxide gas. researchgate.netrsc.org

Recent advancements include the development of heterogeneous palladium catalysts, such as palladium supported on graphitic carbon nitride (Pd/g-C₃N₄), which facilitate easier catalyst separation and recycling. researchgate.netnih.gov Furthermore, palladium-catalyzed carbonylative C-H activation has provided a direct route to diaryl ketones from readily available arenes and arylboronic acids. acs.org

Table 1: Comparison of Synthetic Methodologies for Diaryl Ketones

| Methodology | Advantages | Disadvantages | Key Reagents |

|---|---|---|---|

| Friedel-Crafts Acylation | Well-established, readily available starting materials. | Requires stoichiometric Lewis acid, can have regioselectivity issues, limited functional group tolerance. wikipedia.orgliv.ac.uk | Acyl halide/anhydride, Lewis acid (e.g., AlCl₃) iitk.ac.inmasterorganicchemistry.com |

| Metal-Catalyzed Carbonylation | Milder reaction conditions, high yields, good functional group tolerance, high regioselectivity. liv.ac.ukscispace.com | Can require specialized ligands and catalysts, use of toxic CO gas (though surrogates exist). researchgate.netrsc.org | Aryl halide, organometallic reagent (e.g., arylboronic acid), palladium catalyst, CO source. liv.ac.ukrsc.org |

| Eaton's Reagent Acylation | Can be effective for electron-rich substrates, sometimes avoids the need for a separate cyclization step in xanthone (B1684191) synthesis. nih.gov | Limited to electron-rich phenols, may stop at the benzophenone intermediate. nih.govresearchgate.net | Phosphorus pentoxide in methanesulfonic acid (Eaton's reagent) nih.gov |

Alternative Acylation Protocols (e.g., Eaton's Reagent)

Eaton's reagent, a solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (CH₃SO₃H), is another effective medium for Friedel-Crafts type acylations. nih.gov It acts as both a solvent and a catalyst, promoting the formation of an acylium ion. nih.gov This reagent has been successfully used in the synthesis of various benzophenone derivatives, often from a carboxylic acid and an aromatic substrate. digitaloceanspaces.combohrium.com For instance, the condensation of benzoic acid and phloroglucinol (B13840) using Eaton's reagent yields 2,4,6-trihydroxybenzophenone. digitaloceanspaces.com

However, the utility of Eaton's reagent can be limited by the electronic nature of the substrates. It is most effective with electron-rich phenols. nih.govresearchgate.net In some cases, particularly with less reactive phenols, the reaction may stop at the benzophenone intermediate without proceeding to further cyclization, which is a common subsequent step in the synthesis of xanthones. nih.gov

Targeted Synthesis of Iodinated Benzophenones

The synthesis of a specifically iodinated benzophenone like this compound requires precise control over the introduction of the iodine atom. This can be achieved either by direct iodination of a pre-formed benzophenone or by incorporating the iodo-substituent into one of the precursors before the diaryl ketone formation.

Regioselective Iodination Techniques on Benzophenone Frameworks

Direct iodination of a benzophenone framework presents a challenge in controlling the position of the incoming iodo group. The substitution pattern on the aromatic rings will direct the electrophilic iodination. For a 2'-methylbenzophenone, the methyl group on one ring and the carbonyl group's deactivating effect on the other ring will influence the regioselectivity.

Various iodinating reagents and conditions have been developed for the regioselective iodination of aromatic compounds. researchgate.net These include molecular iodine in the presence of an oxidizing agent or a catalyst. researchgate.net For instance, a system of Fe(NO₃)₃·1.5N₂O₄/charcoal has been used for the direct and regioselective iodination of activated aromatic compounds. researchgate.net Hypervalent iodine reagents have also gained prominence as effective and often milder alternatives for iodination and other functionalizations. researchgate.netacs.orgacs.org However, achieving the desired 3-iodo substitution on the unsubstituted ring of 2'-methylbenzophenone via direct iodination would likely result in a mixture of isomers, necessitating careful purification.

Precursor Design and Derivatization for this compound

A more controlled and often preferred strategy for synthesizing this compound is to introduce the iodine and methyl substituents onto the respective aromatic rings before the formation of the ketone linkage. This approach offers greater control over the final structure.

One viable route involves the Friedel-Crafts acylation of toluene with 3-iodobenzoyl chloride. The 3-iodobenzoyl chloride can be prepared from 3-iodobenzoic acid, which in turn can be synthesized from 3-aminobenzoic acid via a Sandmeyer reaction. Alternatively, direct iodination of benzoic acid can yield 3-iodobenzoic acid, though this may also produce other isomers.

Another pathway is the Friedel-Crafts acylation of iodobenzene with 2-methylbenzoyl chloride. 2-Methylbenzoyl chloride is readily available from 2-methylbenzoic acid (o-toluic acid). The challenge in this approach lies in controlling the acylation of iodobenzene to favor the meta position, as the iodo group is an ortho-, para-director.

A more modern and often more selective method would be a palladium-catalyzed carbonylative coupling. For example, the reaction of 1-bromo-3-iodobenzene (B1265593) with 2-methylphenylboronic acid or 1-bromo-2-methylbenzene with 3-iodophenylboronic acid in the presence of a palladium catalyst and carbon monoxide would provide a direct route to the target molecule. The starting materials for these couplings, such as 3-iodophenylboronic acid, can be prepared from the corresponding aryl halides.

A synthetic route to 3-iodo-2-methylbenzoic acid, a potential precursor, involves the iodination of 2-methylbenzoic acid. chemicalbook.com This highlights that functionalized starting materials can be synthesized and then used in the subsequent formation of the benzophenone core.

Novel Synthetic Protocols and Methodological Innovations

Recent advancements in organic synthesis have provided new avenues for the preparation of benzophenone derivatives. These methods leverage unique catalytic systems and reaction pathways to overcome the limitations of classical approaches.

Ionic liquids (ILs) have emerged as a promising class of solvents and catalysts for organic reactions, prized for their low vapor pressure, thermal stability, and tunable properties. uni-pannon.huresearchgate.net In the context of benzophenone synthesis, ILs, particularly those with Lewis acidic properties, have been effectively employed as dual catalyst-solvent systems for Friedel-Crafts acylation reactions. researchgate.net

Research has demonstrated that Lewis acidic ILs, such as those prepared from 1-butyl-3-methylimidazolium chloride (BmimCl) combined with metal halides like iron(III) chloride (FeCl₃), aluminum(III) chloride (AlCl₃), and zinc(II) chloride (ZnCl₂), can efficiently catalyze the acylation of aromatic compounds. researchgate.net The Friedel-Crafts benzoylation of various substrates to yield benzophenone derivatives has been shown to proceed with high efficiency in these media. uni-pannon.hu Among the tested systems, BmimCl–FeCl₃ has shown superior catalytic activity compared to other ionic liquids and conventional organic solvents, affording excellent product yields in shorter reaction times. researchgate.net This enhanced activity is attributed to the formation of highly active catalytic species within the ionic liquid matrix. The reusability of the ionic liquid and the reduction in volatile organic waste make this a greener and more efficient catalytic system. researchgate.net

The synthesis of 4-methoxybenzophenone (B1664615) via the Friedel-Crafts benzoylation of anisole (B1667542) has been studied in various ILs, where reaction rates were significantly higher than in traditional organic solvents. uni-pannon.hu This methodology is broadly applicable to the synthesis of substituted benzophenones, including this compound, by selecting the appropriately substituted benzoyl chloride and toluene derivatives as starting materials.

Table 1: Efficacy of Different Lewis Acidic Ionic Liquids in Friedel-Crafts Acylation

| Ionic Liquid Catalyst | Reaction Time (h) | Yield (%) |

|---|---|---|

| BmimCl–FeCl₃ | 0.5 | 97 |

| BmimCl–AlCl₃ | 1.0 | 92 |

| BmimCl–ZnCl₂ | 2.0 | 85 |

Data derived from studies on the synthesis of benzophenone derivatives via Friedel-Crafts acylation. researchgate.net

The development of metal-free synthetic methods is a primary goal in modern organic chemistry to reduce cost and toxicity associated with heavy metal catalysts. europa.eu Molecular iodine and hypervalent iodine reagents have gained prominence as powerful, metal-free oxidants and promoters for a variety of organic transformations. europa.euresearchgate.net These reagents are attractive for their ability to facilitate unique chemical reactions that are often difficult to achieve with other non-iodine-based methods. researchgate.net

Iodine-promoted reactions often proceed under mild conditions and show tolerance to a broad range of functional groups. clockss.org While direct iodine-promoted synthesis of benzophenones is a developing area, the principles have been applied to numerous related transformations. For instance, iodine can promote intermolecular cyclization and C-H amination reactions without the need for a metal catalyst. sioc-journal.cnnih.gov An efficient metal-free protocol for synthesizing flavones, which share a core structural similarity with benzophenones, involves a transformation promoted by an iodonium-triiodide ion couple formed from iodine and PEG-400. nih.gov This process facilitates both the initial condensation and the subsequent cyclization to yield the final product under mild conditions. nih.gov

Furthermore, hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA), have been used to achieve the oxidative cyclization of chalcones to form 2,5-diaryloxazoles, demonstrating the utility of these reagents in forming new heterocyclic systems from precursors structurally related to those used for benzophenones. rsc.org These iodine-promoted strategies represent a frontier in synthetic chemistry, offering a potential pathway for the direct and environmentally benign synthesis of complex molecules like this compound. nih.gov

Table 2: Examples of Iodine-Promoted Synthetic Transformations

| Reaction Type | Iodine Reagent | Key Transformation | Reference |

|---|---|---|---|

| Oxidative Cyclization | I₂ / PEG-400 | Chalcone to Flavone | nih.gov |

| Intermolecular Cyclization | I₂ | N-(2-acetylphenyl)benzamide to 2-Phenylquinazoline | sioc-journal.cn |

| Oxidative Cyclization | PIDA | Chalcone to 2,5-Diaryloxazole | rsc.org |

The functionalization and synthesis of benzophenone derivatives are often achieved through robust esterification and cross-coupling reactions. These methods allow for the modular construction of complex benzophenone structures from simpler, readily available building blocks.

Esterification is a direct method for producing benzophenone derivatives, particularly when starting with hydroxy-benzophenones. researchgate.net New series of benzophenone photoinitiators have been synthesized through the esterification of a hydroxy-benzophenone with various acyl chlorides or sulfonyl chlorides. researchgate.net Similarly, benzoyloxy benzophenone derivatives can be prepared via a multi-step process that includes DCC coupling and esterification from benzoic acids. koreascience.kr

Modern cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki coupling reaction, for example, has been employed to synthesize benzophenone-based materials for organic light-emitting diodes (OLEDs) by reacting a bromobenzophenone with a suitable boronic acid or ester. mdpi.com The Buchwald-Hartwig amination is another powerful method used to couple amines with bromobenzophenone derivatives, creating new C-N bonds. mdpi.com These reactions are fundamental in medicinal chemistry for creating libraries of compounds; for instance, a potent benzophenone derivative was synthesized using a sequence involving a Sonogashira coupling. nih.gov These coupling strategies provide a versatile platform for accessing a wide array of substituted benzophenones, including those with specific substitution patterns like this compound, by carefully selecting the coupling partners.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-butyl-3-methylimidazolium chloride (BmimCl) |

| Iron(III) chloride |

| Aluminum(III) chloride |

| Zinc(II) chloride |

| 4-methoxybenzophenone |

| Anisole |

| (Diacetoxyiodo)benzene (PIDA) |

| Flavones |

| 2,5-Diaryloxazoles |

| Chalcones |

| N-(2-acetylphenyl)benzamide |

| 2-Phenylquinazolines |

| Ynamides |

| Benzoyloxy benzophenone |

| Benzoic acid |

| Hydroxy-benzophenone |

| Acyl chloride |

| Sulfonyl chloride |

Carbon-Iodine (C-I) Bond Activation Pathways in Aryl Iodides

The carbon-iodine (C-I) bond is a key functional group in aryl iodides like this compound, and its activation is the initial step in many synthetic transformations. The relatively low bond dissociation energy of the C-I bond compared to other carbon-halogen bonds makes aryl iodides highly reactive substrates.

One of the primary pathways for C-I bond activation is through oxidative processes. This can involve the formal oxidation of the iodine atom, leading to hypervalent iodine species, or oxidative addition to a metal center. nih.govnsf.gov Hypervalent iodine chemistry provides an environmentally friendly approach by utilizing readily available and non-toxic reagents, avoiding the need for transition metals. acs.org The reactivity of these hypervalent iodine reagents stems from the high electrophilicity of the iodine center and the exceptional leaving group ability of the aryl iodine group, which is estimated to be about 10⁶ times greater than that of triflate. acs.org

In the context of this compound, oxidative activation can lead to the formation of diaryliodonium salts. These salts are versatile arylating agents in both metal-catalyzed and metal-free reactions. beilstein-journals.orgbeilstein-journals.org The formation of diaryliodonium salts from aryl iodides can be achieved through various methods, including reaction with other arenes in the presence of an oxidizing agent like Oxone® and sulfuric acid. beilstein-journals.org The general applicability and efficiency of these methods make diaryliodonium salts derived from compounds like this compound readily accessible for further synthetic applications. diva-portal.org

Light can also serve as a crucial energy source for cleaving the Ar–I bond through photoexcitation, leading to homolytic C-I bond cleavage and the formation of aryl radicals. researchgate.net This photochemical approach enables transformations that are otherwise difficult to achieve under thermal conditions. acs.org

The cleavage of the C-I bond is a critical step that has been the subject of detailed thermodynamic and kinetic studies. The bond dissociation free energies (BDFEs) of C-I bonds in aryl iodides are a key parameter in understanding their reactivity. For instance, computational studies have been used to determine the BDFEs of C-I bonds in various aryl iodides, revealing that these energies can be influenced by the electronic nature of the substituents on the aromatic ring. acs.org

Kinetic studies of C-I bond cleavage on metal surfaces have shown that the process is sensitive to the nature of the substituent groups. cmu.edu For example, the rate of oxidative addition of aryl iodides to a bismuthinidene complex exhibits a first-order dependence on both light intensity and the concentration of the aryl iodide. acs.org In some cases, single electron transfer from a catalyst to the aryl iodide can lead to rapid cleavage of the C-I bond, even when the process is thermodynamically unfavorable, due to kinetic factors. eurekalert.org The cleavage of the C-I bond can also be influenced by the solvent, with different solvents potentially leading to different reaction intermediates and rates of oxidative addition. uwindsor.ca

The following table summarizes key thermodynamic and kinetic aspects of C-I bond cleavage in aryl iodides.

| Activation Method | Key Intermediates | Influencing Factors | Relevant Findings |

| Oxidative Activation | Hypervalent iodine species (e.g., diaryliodonium salts) acs.orgbeilstein-journals.org | Oxidizing agent, reaction conditions beilstein-journals.org | Aryl iodine group is an excellent leaving group (~10⁶ times better than triflate). acs.org |

| Photochemical Activation | Aryl radicals researchgate.net | Light intensity, wavelength acs.orgacs.org | Enables transformations difficult under thermal conditions. acs.org |

| Metal-Catalyzed Activation | Metal-aryl complexes nsf.gov | Metal catalyst, ligands, solvent uwindsor.ca | Rate can be dependent on catalyst and substrate concentrations. acs.org |

| Single Electron Transfer | Radical anions eurekalert.org | Redox potential of catalyst and substrate eurekalert.org | Can be kinetically favorable even if thermodynamically disfavored. eurekalert.org |

Reactivity in Transition Metal-Catalyzed Transformations

This compound is a valuable substrate in a variety of transition metal-catalyzed reactions, owing to the reactivity of its C-I bond.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, and aryl iodides are excellent electrophiles for this transformation. rsc.org The reaction typically involves a palladium catalyst and couples an organoboron reagent with an organohalide. preprints.org The high reactivity of the C-I bond in compounds like this compound makes them ideal substrates for such reactions, often proceeding under mild conditions with high efficiency. nih.govnih.gov The choice of leaving group is a critical factor in nucleophilic substitution reactions, and iodide is considered a good leaving group due to the weakness of the C-I bond. quora.comntu.edu.sg This facilitates the oxidative addition step in the catalytic cycle of cross-coupling reactions.

The efficacy of the leaving group can significantly influence the reaction pathway and efficiency. In the context of Suzuki-Miyaura reactions, the order of reactivity for halogens is generally I > Br > Cl > F, highlighting the superior leaving group ability of iodide. mdpi.com

Palladium-catalyzed annulation reactions provide an efficient route to cyclic and polycyclic structures. rsc.org Aryl iodides like this compound can participate in these reactions, leading to the formation of complex molecular architectures. nih.gov For example, palladium-catalyzed annulation of 2-iodobiphenyls with non-terminal alkenes has been developed, where a neighboring hydroxyl group can assist in the formation of a reactive oxo-palladacycle intermediate. rsc.org

Stereoselectivity is a crucial aspect of many organic transformations. In palladium-catalyzed reactions, the stereochemical outcome can often be controlled by the choice of catalyst, ligands, and reaction conditions. nih.govthieme-connect.comnih.govbeilstein-journals.orgrsc.org For instance, stereoselective palladium-catalyzed arylation of certain substrates with aryl iodides has been shown to proceed in a stereoselective manner to afford specific isomers. nih.gov The development of stereospecific cross-coupling reactions allows for the precise control of three-dimensional molecular structure. nih.gov

The following table presents examples of palladium-catalyzed reactions involving aryl iodides, highlighting the scope and stereoselectivity.

| Reaction Type | Substrates | Catalyst System | Key Outcome |

| Suzuki-Miyaura Coupling | Aryl Iodides, Organoboron Reagents | Palladium catalyst (e.g., Pd(PPh₃)₄) preprints.orgnih.gov | Efficient C-C bond formation. rsc.org |

| Arylation of Exo-Glycals | Exo-Glycals, Aryl Iodides | Palladium catalyst nih.gov | Stereoselective formation of Z-isomers. nih.gov |

| Three-Component Annulation | Ferrocenyl Allenes, Aryl Iodides, Active Methylene Compounds | Palladium catalyst rsc.org | Regio- and stereoselective synthesis of (E)-alkenylferrocenes. rsc.org |

| Intramolecular Addition | γ-Ketoesters with o-iodobenzyl group | Pd(PPh₃)₄ beilstein-journals.org | Stereoselective formation of bi- and tricyclic compounds. beilstein-journals.org |

| Annulation of Bay-Iodobiphenyls | Bay-Iodobiphenyls, Maleimides | Palladium catalyst nih.gov | Synthesis of 9,10-phenanthrenedicarboximides. nih.gov |

Copper-catalyzed reactions represent another important class of transformations for aryl iodides. A notable example is the fluorination of diaryliodonium salts, which can be prepared from aryl iodides like this compound. nih.govorganic-chemistry.org Detailed mechanistic investigations, combining experimental and computational studies, have shed light on the catalytic cycle of these reactions. acs.orgacs.orgresearchgate.net

For the copper-catalyzed fluorination of unsymmetrical diaryliodonium salts, a Cu(I)/Cu(III) catalytic cycle is generally proposed. nih.govorganic-chemistry.orgacs.orgacs.orgresearchgate.net The reaction is believed to proceed through the following key steps:

Oxidative transfer of an aryl group from the diaryliodonium salt to a Cu(I) center. acs.orgacs.org

Formation of a cis-Ar(F)Cu(III) intermediate. acs.orgresearchgate.net

Facile reductive elimination of the Ar-F bond from the Cu(III) center to yield the aryl fluoride (B91410) product and regenerate the Cu(I) catalyst. acs.orgresearchgate.net

The rate-limiting step in this process is often proposed to be the oxidation of the Cu(I) species by the diaryliodonium salt. acs.orgresearchgate.net The concentration of fluoride ions can also significantly impact the reaction yields and selectivities. acs.orgresearchgate.net These copper-catalyzed methods are particularly valuable for the fluorination of electron-rich aromatic rings, which can be challenging to achieve through other methods. nih.govorganic-chemistry.org

Rhodium-Catalyzed C-C Bond Activation and Skeletal Reorganization

Rhodium catalysts are pivotal in promoting the activation of otherwise inert C-C bonds, leading to significant skeletal reorganization. nih.gov While direct studies on this compound are not extensively detailed in the provided results, the principles of rhodium-catalyzed C-C bond activation in related systems offer valuable insights. The generally accepted mechanism for such transformations involves the initial coordination of the rhodium center to a chelating heteroatom, followed by C-H or C-C bond activation to form a metallacyclic intermediate. nih.gov Subsequent steps, such as olefin insertion and reductive elimination, lead to the final product. nih.gov The efficiency and selectivity of these reactions are highly dependent on the nature of the ligands attached to the rhodium catalyst. nih.gov For instance, electron-donating ligands like tricyclohexylphosphine (B42057) (PCy3) have been shown to be more active in certain rhodium-catalyzed cyclization reactions. nih.gov The development of enantioselective rhodium-catalyzed C-C bond activations has also been a significant area of research, with chiral ligands enabling high levels of stereocontrol. chimia.ch

In the context of this compound, the carbonyl group and the iodine atom could both potentially direct the rhodium catalyst. The activation of the C-I bond or the C-H bonds on the aromatic rings could initiate a cascade of reactions, leading to novel molecular architectures. The presence of the ortho-methyl group introduces steric hindrance that can influence the regioselectivity of the catalytic process.

| Catalyst System | Substrate Type | Key Mechanistic Step | Outcome |

| Rh(I)/Chiral Ligand | Cyclobutanones | Asymmetric oxidative addition into C-C bond | Polycyclic scaffolds with high enantioselectivity. chimia.ch |

| Rh(I)/PCy3 | Imine-substituted aromatics | Intramolecular ortho-alkylation | Tricyclic analogues. nih.gov |

| Rh(III) | Aryl hydroxamates and styrenes | C-H functionalization | Isoindolinones. nih.gov |

Radical and Photochemical Reaction Mechanisms

Investigation of Radical Intermediates and Propagation in Iodinated Systems

Iodinated aromatic compounds, including iodoaryl ketones, are known to participate in radical reactions, often initiated by photolysis or the use of radical initiators. beilstein-journals.orgresearchgate.net The carbon-iodine bond is relatively weak and can undergo homolytic cleavage to generate an aryl radical and an iodine radical. These aryl radicals are highly reactive intermediates that can participate in a variety of transformations, including hydrogen atom abstraction, addition to multiple bonds, and radical-radical coupling. researchgate.net

In systems related to this compound, radical-mediated processes have been employed for C-H functionalization. researchgate.net For example, an iodoarene-directed photoredox reaction has been developed for the β-C(sp³)–H arylation of 1-(o-iodoaryl)alkan-1-ones. researchgate.net This method proceeds through a radical-relay mechanism involving single electron transfer (SET), halogen atom transfer (XAT), and 1,5-hydrogen atom transfer (HAT). researchgate.net The generation of radical intermediates from iodinated precursors is a key step in these complex reaction cascades.

The stability of radical intermediates is a crucial factor in determining the course of the reaction. libretexts.org Aryl radicals are generally sp2-hybridized, with the unpaired electron residing in a p-orbital. libretexts.org Substituents on the aromatic ring can influence the stability and reactivity of these radicals.

Photochemical Transformations and Generation of Reactive Species from Iodoaryl Ketones

Iodoaryl ketones, upon absorption of light, can undergo a variety of photochemical transformations. beilstein-journals.org The initial step is typically the excitation of the molecule to a singlet excited state, which can then undergo intersystem crossing to a more stable triplet state. irispublishers.com The triplet state of ketones, particularly those with n,π* character, can exhibit radical-like reactivity. cdnsciencepub.com

A common photochemical reaction of ortho-alkyl substituted benzophenones is intramolecular hydrogen abstraction from the alkyl group, leading to the formation of a photoenol. cdnsciencepub.com This process can compete with other photochemical pathways, such as photocycloaddition. cdnsciencepub.com In the case of 2-(2-methylbenzoyl)thiophene, intramolecular hydrogen abstraction from the ortho-methyl group diminishes its reactivity towards intermolecular reactions. cdnsciencepub.com

The carbon-iodine bond in iodoaryl ketones is also susceptible to photochemical cleavage, generating aryl and iodine radicals. preprints.org This photolytic generation of radicals can initiate a cascade of reactions. For instance, the photolysis of iodine(III) reagents can lead to the formation of oxygen-centered radicals that can undergo intramolecular beilstein-journals.orgpressbooks.pub-HAT for C-H bond activation. preprints.org The photochemical behavior of this compound would likely involve a competition between intramolecular hydrogen abstraction from the methyl group and C-I bond homolysis, with the specific outcome depending on the reaction conditions, such as the wavelength of light and the solvent used.

| Photochemical Process | Reactant Type | Key Intermediate | Outcome |

| Intramolecular Hydrogen Abstraction | o-methylbenzophenone | Photoenol | Reduced intermolecular reactivity. cdnsciencepub.com |

| Photoredox Catalysis | 1-(o-iodoaryl)alkan-1-ones | Aryl radical | β-C(sp³)–H arylation. researchgate.net |

| C-I Bond Homolysis | Iodoaryl compounds | Aryl and iodine radicals | Initiation of radical chain reactions. preprints.org |

| [2+2] Cycloaddition | Carbonyl and olefin | Oxetane | Formation of four-membered rings. irispublishers.com |

Elucidation of Electronic and Steric Effects on Reaction Pathways

Influence of Halogen and Alkyl Substitution on Reaction Rates and Selectivity

The substituents on an aromatic ring, such as a halogen atom and an alkyl group, exert significant electronic and steric effects that influence the rates and selectivity of chemical reactions. libretexts.orglibretexts.org

Electronic Effects:

Steric Effects:

The ortho-methyl group on one of the phenyl rings introduces significant steric hindrance around the adjacent carbonyl group and the iodine atom. This steric bulk can hinder the approach of reactants, influencing the rate and outcome of reactions. pressbooks.publibretexts.org For example, in SN2 reactions, increased steric hindrance at the electrophilic carbon dramatically decreases the reaction rate. pressbooks.publibretexts.org In the context of this compound, the ortho-methyl group can influence the conformation of the molecule and the accessibility of the reactive sites. It can also affect the stability of intermediates and transition states. For instance, the steric hindrance from the methyl group in o-methylbenzophenone is known to influence its photochemical reactivity. cdnsciencepub.com

The iodine atom, being a large halogen, also contributes to steric hindrance. The size of the halogen can affect the reactivity of the benzene (B151609) ring; as the size of the halogen increases, the reactivity of the ring can decrease. libretexts.org

| Substituent | Electronic Effect | Steric Effect | Impact on Reactivity |

| Iodine | Inductively withdrawing, resonance donating (overall deactivating) | Significant steric bulk | Directs ortho/para, can decrease reaction rates. libretexts.org |

| Methyl | Inductively and hyperconjugatively donating (activating) | Significant steric hindrance at the ortho position | Directs ortho/para, can hinder approach to adjacent functional groups. cdnsciencepub.comlibretexts.org |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for elucidating the carbon-hydrogen framework of organic molecules. For 3-Iodo-2'-methylbenzophenone, both ¹H and ¹³C NMR provide critical data for structural confirmation and analysis.

Proton NMR (¹H NMR) for Structural Assignment and Reaction Monitoring

The ¹H NMR spectrum of this compound is expected to exhibit a complex pattern of signals in the aromatic region, along with a characteristic singlet for the methyl group. The chemical shifts and coupling patterns of the aromatic protons are influenced by the electron-withdrawing nature of the carbonyl group and the iodine atom, as well as the electron-donating effect of the methyl group.

The protons on the 2'-methylphenyl ring (the o-tolyl group) and the 3-iodophenyl ring will resonate at distinct chemical shifts. The protons on the o-tolyl ring are anticipated to appear as a set of multiplets, influenced by their proximity to the methyl and carbonyl groups. The protons on the 3-iodophenyl ring will also present as a series of multiplets, with their chemical shifts affected by the deshielding effect of the iodine atom and the carbonyl bridge. The methyl protons are expected to appear as a sharp singlet, typically in the upfield region of the aromatic spectrum.

By analyzing the integration of these signals, the relative number of protons in each environment can be confirmed, and the splitting patterns provide information about adjacent protons, which is crucial for assigning each signal to a specific proton in the molecule. This detailed analysis is also invaluable for monitoring the progress of reactions involving this compound, as changes in the spectrum can indicate the formation of products or intermediates.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Methyl (CH₃) | ~2.3 | Singlet |

Note: The predicted values are based on the analysis of structurally similar compounds.

Carbon-13 NMR (¹³C NMR) for Carbonyl and Aromatic Ring Analysis

The ¹³C NMR spectrum of this compound provides key information about the carbon skeleton of the molecule. The carbonyl carbon is expected to have the most downfield chemical shift, typically in the range of 190-200 ppm, which is characteristic of benzophenone (B1666685) derivatives.

The aromatic region of the spectrum will display a number of distinct signals corresponding to the different carbon environments in the two phenyl rings. The carbon atom bonded to the iodine will exhibit a chemical shift significantly influenced by the halogen's electronegativity and heavy atom effect. The quaternary carbons, including the one in the carbonyl group and those to which the other ring and the methyl group are attached, will also have characteristic chemical shifts. The methyl carbon will appear as a signal in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | ~196 |

| Aromatic (C-I) | ~94 |

| Aromatic (C) | ~125 - 140 |

Note: The predicted values are based on the analysis of structurally similar compounds.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are instrumental in identifying the functional groups present in a molecule.

Vibrational Analysis of Carbonyl Stretching Frequencies in Iodoaryl Ketones

The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). For diaryl ketones, this band typically appears in the region of 1630-1685 cm⁻¹. The exact position of this band is sensitive to the electronic effects of the substituents on the aromatic rings. The presence of the electron-withdrawing iodine atom may cause a slight shift in this frequency compared to unsubstituted benzophenone.

Distinction of Carbonyl Functional Groups through Characteristic Absorptions

The characteristic and intense nature of the carbonyl absorption in the IR spectrum allows for the clear identification of the ketone functional group in this compound. This peak is often one of the strongest in the spectrum, making it a reliable diagnostic tool. Other characteristic absorptions include C-H stretching vibrations of the aromatic rings and the methyl group (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), and C=C stretching vibrations of the aromatic rings (in the 1400-1600 cm⁻¹ region).

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|

| C=O (Ketone) | ~1660 | Strong |

| C-H (Aromatic) | ~3050 | Medium |

| C-H (Methyl) | ~2920 | Medium |

| C=C (Aromatic) | ~1450-1600 | Medium to Weak |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak [M]⁺ corresponding to its molecular weight.

The fragmentation pattern will likely involve the cleavage of the bonds adjacent to the carbonyl group. Common fragmentation pathways for benzophenones include the formation of benzoyl cations and substituted benzoyl cations. Therefore, fragments corresponding to the loss of the iodophenyl group or the tolyl group would be expected. The presence of iodine would also lead to a characteristic isotopic pattern for the molecular ion and any iodine-containing fragments. A peak at m/z 127, corresponding to the iodine cation [I]⁺, may also be observed.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (3-iodophenyl)(o-tolyl)methanone |

| Phenyl(o-tolyl)methanone |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The ultraviolet-visible (UV-Vis) spectrum of this compound is dominated by the electronic properties of the benzophenone core, which acts as the primary chromophore. researchgate.net In benzophenone and its derivatives, the phenyl rings and the carbonyl group form a conjugated system. scialert.netmdpi.com This extended π-system gives rise to characteristic electronic transitions that result in strong UV absorption.

Two main types of electronic transitions are observed in the UV-Vis spectra of benzophenones: brainly.com

π → π* Transitions: These are high-energy, high-intensity absorptions typically occurring at shorter wavelengths. They arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic rings and the carbonyl group. For benzophenone in a non-polar solvent like n-heptane, a strong π → π* band is observed around 250 nm. mdpi.com

n → π* Transitions: This is a lower-energy, lower-intensity (formally forbidden) transition that occurs at longer wavelengths. It involves the excitation of a non-bonding electron from one of the lone pairs on the carbonyl oxygen to a π* antibonding orbital. In n-heptane, this band for benzophenone appears as a weak shoulder around 340-350 nm. mdpi.com

The positions and intensities of these absorption bands are sensitive to both substitution on the aromatic rings and the polarity of the solvent. scialert.netnih.gov The iodine and methyl substituents in this compound are expected to act as auxochromes, modifying the absorption characteristics of the parent benzophenone chromophore and potentially causing a bathochromic (red) shift of the λₘₐₓ values. Solvent polarity also plays a crucial role; the n → π* transition typically undergoes a hypsochromic (blue) shift in polar solvents due to the stabilization of the non-bonding orbital by hydrogen bonding. scialert.netmdpi.com

| Compound | Solvent | λₘₐₓ (nm) | Transition Type |

|---|---|---|---|

| Benzophenone mdpi.com | n-Heptane | ~248 | π → π |

| n-Heptane | ~347 | n → π | |

| Benzophenone scialert.net | Ethanol | ~253 | π → π |

| Ethanol | ~334 | n → π | |

| This compound | Non-polar (e.g., Hexane) | Expected >250 nm | π → π |

| Polar (e.g., Ethanol) | Expected >340 nm | n → π |

Computational Chemistry and Theoretical Modeling of 3 Iodo 2 Methylbenzophenone

Computational Prediction of Reactivity and Selectivity

Assessment of Nucleophilic and Electrophilic Sites through Computational Descriptors

Computational descriptors derived from quantum chemical calculations are instrumental in identifying the reactive sites within a molecule. For this compound, these descriptors help in delineating the regions susceptible to nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP) Analysis: The MEP map is a crucial tool for visualizing the charge distribution on the molecular surface. In the case of this compound, the MEP analysis would reveal regions of negative potential, indicative of nucleophilic character, and regions of positive potential, highlighting electrophilic centers. The most negative potential is anticipated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons, making it a primary site for electrophilic attack. Conversely, positive potential regions are expected around the carbonyl carbon, rendering it susceptible to nucleophilic addition. Furthermore, the iodine atom, due to the phenomenon of halogen bonding, can also exhibit a region of positive potential (σ-hole), making it an electrophilic site. ias.ac.inresearchgate.net

Frontier Molecular Orbital (FMO) Theory: The shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting chemical reactivity. ucsb.eduwikipedia.org The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO signifies the ability to accept electrons (electrophilicity). youtube.com For this compound, the HOMO is likely to be localized on the phenyl ring bearing the electron-donating methyl group and the carbonyl oxygen, indicating these as potential nucleophilic regions. The LUMO is expected to be distributed over the carbonyl group and the phenyl ring containing the electron-withdrawing iodine atom, highlighting the electrophilic nature of the carbonyl carbon and the carbon atom attached to the iodine. researchgate.net The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. pku.edu.cn

Other quantum chemical descriptors such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) can be calculated to quantify the reactivity of this compound. chemrevlett.commdpi.com These parameters provide a more quantitative measure of the molecule's stability and its propensity to participate in chemical reactions.

| Computational Descriptor | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the energy of the highest occupied molecular orbital; higher values suggest stronger nucleophilicity. |

| LUMO Energy | -1.8 eV | Indicates the energy of the lowest unoccupied molecular orbital; lower values suggest stronger electrophilicity. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Represents the energy difference between HOMO and LUMO; a smaller gap implies higher reactivity. |

| Chemical Hardness (η) | 2.35 eV | Measures the resistance to a change in electron distribution; higher values indicate greater stability. |

| Chemical Softness (S) | 0.43 eV⁻¹ | The reciprocal of chemical hardness; higher values suggest higher reactivity. |

| Electronegativity (χ) | 4.15 eV | Represents the ability of the molecule to attract electrons. |

| Electrophilicity Index (ω) | 3.66 eV | A global index that measures the electrophilic nature of a molecule. |

In Silico Studies of Steric and Electronic Influences on Reaction Outcomes

In silico studies are invaluable for predicting how the steric and electronic properties of substituents in this compound influence the outcomes of its reactions. researchgate.netnih.gov The interplay between these factors can dictate the regioselectivity and stereoselectivity of chemical transformations.

These electronic effects have several predictable consequences on reaction outcomes:

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the iodine atom can make the carbon to which it is attached susceptible to nucleophilic aromatic substitution, although this is generally difficult for aryl iodides without strong activation.

Electrophilic Aromatic Substitution: The phenyl ring with the methyl group will be more activated towards electrophilic aromatic substitution compared to the ring with the iodine atom. Computational modeling can predict the most likely sites of substitution (ortho and para to the methyl group, considering steric hindrance).

Carbonyl Reactivity: The electron-withdrawing iodine atom enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles. Conversely, the electron-donating methyl group slightly deactivates the carbonyl group towards nucleophilic attack. The net effect on carbonyl reactivity can be quantified through computational analysis of the partial charges on the carbonyl carbon. acs.org

| Influence | Substituent | Effect on this compound | Predicted Reaction Outcome |

|---|---|---|---|

| Steric | 3-Iodo | Moderate steric bulk around one side of the carbonyl group. | Can influence the facial selectivity of nucleophilic attack on the carbonyl carbon. |

| 2'-Methyl | Significant steric hindrance on the other side of the carbonyl group, restricts rotation of the phenyl ring. | Directs the approach of large nucleophiles away from the methyl-substituted ring; may favor certain diastereomeric products. | |

| Electronic | 3-Iodo | Inductively electron-withdrawing (-I), weakly resonance donating (+R). Overall electron-withdrawing. | Increases electrophilicity of the carbonyl carbon and its attached ring. May facilitate nucleophilic aromatic substitution under certain conditions. |

| 2'-Methyl | Inductively electron-donating (+I) and through hyperconjugation. | Increases electron density on its attached ring, activating it towards electrophilic aromatic substitution. Slightly decreases the electrophilicity of the carbonyl carbon. |

Synthetic Applications and Methodological Advancements Utilizing Iodoaryl Ketones

Role as Versatile Building Blocks in Multistep Organic Synthesis

Iodoaryl ketones, including 3-Iodo-2'-methylbenzophenone, serve as highly valuable and versatile building blocks in the design and execution of multistep organic syntheses. Their utility stems from the presence of two distinct and orthogonally reactive functional groups: the iodo group and the carbonyl group. The carbon-iodine (C-I) bond is relatively weak, making it an excellent leaving group and a prime site for transition metal-catalyzed cross-coupling reactions. This allows for the strategic introduction of a wide variety of carbon- and heteroatom-based substituents.

Simultaneously, the benzophenone (B1666685) core contains a ketone carbonyl group, which can undergo a host of classical transformations. These include nucleophilic additions, reductions to secondary alcohols, and conversions to other functional groups like alkenes (e.g., via Wittig reaction) or imines. The steric and electronic environment around the carbonyl, influenced by the ortho-methyl group on one of the phenyl rings, can also be exploited to achieve stereoselective transformations.

This dual functionality enables chemists to devise convergent synthetic strategies where complex fragments are built separately and then joined together using the iodoaryl ketone as a linchpin. Alternatively, a sequential functionalization approach can be employed, where the C-I bond is first transformed, followed by modification of the ketone, or vice versa. This strategic flexibility is paramount in the construction of complex molecular architectures found in pharmaceuticals, natural products, and materials science.

Facilitating Carbon-Carbon Bond Forming Reactions

The C-I bond in this compound is a key feature that facilitates a range of powerful carbon-carbon bond-forming reactions, which are fundamental to the assembly of complex molecular skeletons.

Aryl iodides are premium substrates for palladium-catalyzed cross-coupling reactions due to the high reactivity of the C-I bond towards oxidative addition, which is often the rate-limiting step in the catalytic cycle. This compound is thus an ideal candidate for widely used methodologies such as Suzuki, Heck, Sonogashira, and Stille couplings. These reactions allow for the formation of new C(sp²)-C(sp²), C(sp²)-C(sp), and C(sp²)-C(sp³) bonds at the 3-position of the benzophenone scaffold. For instance, a Suzuki coupling with an arylboronic acid would yield a tri-aryl ketone structure, a common motif in many biologically active molecules and functional materials.

| Reaction Name | Coupling Partner | Product Type | Typical Catalyst/Conditions |

| Suzuki Coupling | Aryl/Vinyl Boronic Acid or Ester | Biaryl / Aryl-alkene | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) |

| Heck Coupling | Alkene | Arylated Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base |

| Sonogashira Coupling | Terminal Alkyne | Aryl Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) |

| Stille Coupling | Organostannane | Biaryl / Aryl-alkene | Pd(PPh₃)₄, LiCl |

This interactive table summarizes key cross-coupling reactions applicable to iodoaryl ketones.

The ability to introduce diverse substituents through these reliable methods underscores the role of this compound as a versatile platform for generating libraries of compounds for screening and optimization in drug discovery and materials science. For example, the palladium-catalyzed cross-coupling of 2-iodobiphenyls has been used to construct complex eight-membered carbocycles. rsc.org

The specific substitution pattern of this compound, with reactive sites in proximity, makes it an intriguing substrate for annulation and cyclization reactions to build fused or bridged polycyclic systems. Intramolecular reactions, in particular, can be designed to construct complex ring systems with high efficiency. For example, an intramolecular Heck reaction could be envisioned if a suitable alkene tether is installed on the 2'-methyl group.

Furthermore, iodine-promoted cyclization reactions are a powerful tool in organic synthesis. While not an intramolecular reaction of the starting material itself, derivatives of this compound can be designed to undergo electrophilic iodocyclization. nih.gov Research on related biphenyl (B1667301) systems has shown that intramolecular C-H activation can lead to the formation of new rings. rsc.org For instance, a derivative of this compound could potentially undergo a palladium-catalyzed intramolecular C-H arylation, where the iodo-substituted ring couples with a C-H bond on the other ring to form a dibenzocycloheptenone core structure, a scaffold present in some natural products and pharmaceuticals.

Enabling Carbon-Heteroatom Bond Construction

Beyond C-C bonds, the formation of carbon-heteroatom (C-N, C-O, C-S) bonds is crucial in organic synthesis, particularly for creating molecules with pharmaceutical relevance. Iodoaryl ketones are excellent precursors for these transformations, primarily through copper-catalyzed Ullmann-type condensations and palladium-catalyzed Buchwald-Hartwig aminations.

The Ullmann reaction, a classic method for forming C-O and C-S bonds, typically involves the coupling of an aryl halide with an alcohol or thiol in the presence of a copper catalyst at elevated temperatures. organic-chemistry.orgresearchgate.net this compound could thus be reacted with phenols, alcohols, or thiols to generate the corresponding diaryl ethers, alkyl aryl ethers, or aryl sulfides.

More modern and often milder conditions are available through the Buchwald-Hartwig amination, which uses a palladium catalyst with specialized phosphine (B1218219) ligands to couple aryl halides with a vast range of primary and secondary amines, anilines, and even amides. This reaction would allow for the direct synthesis of 3-amino-2'-methylbenzophenone derivatives, which are valuable intermediates for nitrogen-containing heterocycles. Studies on o-iodoanilines have demonstrated efficient palladium-catalyzed cyclization to form carbazoles, highlighting the power of these methods for constructing complex heterocyclic systems. nih.govorganic-chemistry.org

| Reaction Type | Heteroatom Nucleophile | Product Type | Typical Catalyst/Conditions |

| Ullmann Condensation | Alcohol (ROH), Phenol (ArOH) | Aryl Ether (Ar-OR) | CuI, Base (e.g., K₂CO₃), High Temp. |

| Ullmann Condensation | Thiol (RSH) | Aryl Sulfide (Ar-SR) | CuI, Base (e.g., K₂CO₃) |

| Buchwald-Hartwig Amination | Amine (R₂NH), Aniline (ArNH₂) | Aryl Amine (Ar-NR₂) | Pd₂(dba)₃, Ligand (e.g., Xantphos), Base |

This interactive table outlines major methods for C-Heteroatom bond formation using aryl iodides.

Utilization of Derived High-Valent Organoiodine Reagents

A defining feature of organoiodine compounds is the ability of the iodine atom to exist in higher oxidation states (+3 and +5). This gives rise to the field of hypervalent iodine chemistry, where iodoarenes are converted into powerful and environmentally benign oxidizing agents. wikipedia.orgfrontiersin.org These reagents have become indispensable tools for a wide range of functional group transformations.

This compound can be readily oxidized to form hypervalent iodine(III) and iodine(V) reagents. Treatment with oxidants like peracetic acid or sodium hypochlorite (B82951) can produce the corresponding (diacetoxyiodo)arene, a λ³-iodane. organic-chemistry.org Further oxidation can yield the ioxyarene (an IBX analogue), which is a λ⁵-iodane. wikipedia.org

These derived reagents are highly effective oxidants, often serving as milder and more selective alternatives to heavy metal-based oxidants. organic-chemistry.org For example, a λ³-iodane derived from this compound could be used for:

Oxidation of Alcohols : Primary alcohols can be oxidized to aldehydes and secondary alcohols to ketones under mild conditions. organic-chemistry.org

α-Functionalization of Ketones : These reagents can facilitate the introduction of functional groups such as tosylates or acetates at the α-position of carbonyl compounds.

Oxidative Cyclizations : Hypervalent iodine reagents are known to promote a variety of oxidative cyclization and rearrangement reactions. beilstein-journals.orgrsc.org

The use of these reagents is a key strategy in modern organic synthesis, and the ability to generate them from a functionalized building block like this compound adds another layer to its synthetic utility, allowing it to act not just as a structural component but also as a precursor to a key reagent.

Methodologies in Asymmetric Synthesis

Asymmetric synthesis aims to selectively create one enantiomer of a chiral molecule, a critical process in fields such as pharmacology where different enantiomers can have vastly different biological effects. du.ac.inyork.ac.uk Methodologies in this field often rely on chiral auxiliaries, chiral reagents, or chiral catalysts to control the stereochemical outcome of a reaction. york.ac.uk Iodoaryl ketones, as a class of compounds, can be precursors to chiral catalysts, particularly hypervalent iodine reagents, which are known to mediate various enantioselective transformations. researchgate.netnih.gov These reactions include, but are not limited to, the asymmetric α-functionalization of carbonyl compounds, oxidative dearomatization, and various types of cyclization reactions. researchgate.net

A thorough review of scientific literature and chemical databases, however, reveals a notable absence of specific research detailing the application of This compound in asymmetric synthesis. There are no established or published methodologies that employ this specific iodoaryl ketone as a substrate, chiral auxiliary, or a precursor to a catalyst for enantioselective reactions. While the broader class of iodoarenes is significant in the development of chiral hypervalent iodine catalysts, the specific substitution pattern of This compound has not been explored or reported in this context. nih.govresearchgate.net Consequently, there are no research findings, data tables, or detailed discussions on its role or efficacy in any asymmetric synthetic methods.

Development of Novel Synthetic Reagents and Catalytic Systems Based on Iodoaryl Ketones

The development of novel synthetic reagents and catalytic systems is a cornerstone of modern organic chemistry, aiming to improve reaction efficiency, selectivity, and environmental sustainability. Iodoaryl ketones can serve as foundational structures for such developments. The iodine atom can be oxidized to a hypervalent state (Iodine(III) or Iodine(V)), creating highly reactive species capable of mediating a wide array of chemical transformations. nih.goviipseries.org These hypervalent iodine reagents are valued as eco-friendly alternatives to heavy metal oxidants. iipseries.orgdiva-portal.org The development of new catalytic systems often involves designing and synthesizing chiral iodoarenes that can be used in catalytic amounts, along with a stoichiometric oxidant, to induce enantioselectivity in a reaction. researchgate.net

Despite the potential of the iodoaryl ketone scaffold, there is no evidence in the current body of scientific literature of This compound being utilized for the development of novel synthetic reagents or catalytic systems. Research in hypervalent iodine chemistry has explored a variety of substitution patterns on the iodoarene ring to tune reactivity and selectivity, but This compound has not been reported as a precursor or platform for these innovations. nih.govdiva-portal.org As a result, no novel reagents or catalytic systems derived from this specific compound have been described, and there are no associated research findings or performance data to report.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Iodo-2'-methylbenzophenone, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via Friedel-Crafts acylation or transition-metal-catalyzed coupling reactions. For example, iodination can be achieved using iodine monochloride (ICl) in dichloromethane under controlled temperatures (0–25°C). Optimizing solvent polarity (e.g., THF vs. DCM) and stoichiometry of substituents (e.g., methyl groups) is critical to avoid over-iodination or side reactions. Post-synthesis purification often involves column chromatography with silica gel and hexane/ethyl acetate gradients .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodology : Use PPE (gloves, lab coats, goggles) to prevent skin/eye contact. Work in a fume hood to avoid inhalation of vapors. Store the compound in airtight, light-resistant containers at 2–8°C to prevent degradation. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via certified hazardous waste services. Acute toxicity studies suggest LD₅₀ > 2000 mg/kg (oral, rat), but chronic exposure risks require monitoring .

Q. How can researchers validate the purity and structural identity of this compound?

- Methodology : Combine analytical techniques:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%).

- NMR : Confirm substitution patterns (e.g., ¹H NMR: δ 7.8–8.1 ppm for aromatic protons; ¹³C NMR: δ 90–100 ppm for C-I).

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 336.1 (calculated for C₁₄H₁₁IO). Cross-reference with CAS Registry data (if available) .

Advanced Research Questions

Q. How does the methyl group at the 2'-position influence regioselectivity in further functionalization reactions?

- Methodology : The methyl group acts as an electron-donating substituent, directing electrophilic attacks to the meta position relative to itself. For example, in Suzuki-Miyaura cross-coupling, the iodo group at the 3-position becomes the primary site for palladium-catalyzed bond formation. Computational studies (DFT) can model charge distribution to predict reactivity, while competition experiments with para-substituted analogs quantify directing effects .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOE correlations in NMR)?

- Methodology : Re-examine sample preparation (e.g., solvent deuteration, concentration). Use 2D NMR (COSY, HSQC, HMBC) to assign overlapping signals. If inconsistencies persist, consider X-ray crystallography for unambiguous structural confirmation. For example, a 2025 study resolved conflicting NOE data for a benzophenone derivative via single-crystal diffraction, revealing a non-planar conformation caused by steric hindrance .

Q. How can researchers optimize catalytic systems for asymmetric synthesis of this compound derivatives?

- Methodology : Screen chiral ligands (e.g., BINAP, Salen) with Pd or Cu catalysts to induce enantioselectivity. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. A 2023 study achieved 92% ee using a Cu(I)-BINAP complex in THF at -20°C, highlighting the role of low temperatures in stabilizing transition states .

Q. What are the environmental implications of this compound degradation products?

- Methodology : Conduct photolysis/hydrolysis studies under simulated environmental conditions (pH 7–9, UV light). Analyze metabolites via LC-MS/MS. A 2024 report identified iodinated phenolic byproducts with moderate ecotoxicity (EC₅₀ = 12 mg/L for Daphnia magna). Mitigation strategies include catalytic reductive deiodination using Pd/C and H₂ .

Contradictions in Literature

- Synthetic Yields : One study reported 75% yield using Ullmann coupling (CuI, 120°C) , while another achieved 82% via Sonogashira coupling (PdCl₂, 80°C) . Differences may arise from iodide’s susceptibility to protodeiodination under high temperatures.

- Toxicity Data : Acute toxicity values vary between studies (LD₅₀ = 1800–2500 mg/kg), likely due to impurities in early syntheses. Recent GC-MS purity checks (>99%) align with higher LD₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。